
1-Tert-butyl-4-nitrocyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-nitrocyclohexane is an organic compound featuring a cyclohexane ring substituted with a tert-butyl group at the first position and a nitro group at the fourth position
Vorbereitungsmethoden
The synthesis of 1-tert-butyl-4-nitrocyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide under atmospheric pressure . This method is favored for its high selectivity and mild reaction conditions. Industrial production methods may involve similar nitration processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Tert-butyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine or an amine under specific conditions.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-nitrocyclohexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: It is used in studies involving the modification of biological molecules.
Medicine: Research explores its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-tert-butyl-4-nitrocyclohexane exerts its effects involves the interaction of its functional groups with molecular targets. The nitro group can participate in redox reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various molecular pathways, depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-4-nitrocyclohexane can be compared with other substituted cyclohexanes, such as:
1-Tert-butyl-4-methylcyclohexane: Similar in structure but with a methyl group instead of a nitro group.
1-Tert-butyl-4-chlorocyclohexane: Contains a chlorine atom instead of a nitro group.
1-Tert-butyl-4-hydroxycyclohexane: Features a hydroxyl group in place of the nitro group. These compounds share the cyclohexane ring and tert-butyl substitution but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
31970-06-6 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-tert-butyl-4-nitrocyclohexane |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
ITQUGHDCTPAINF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


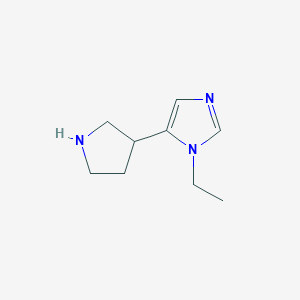

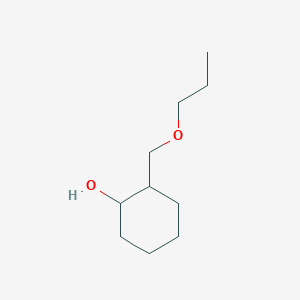
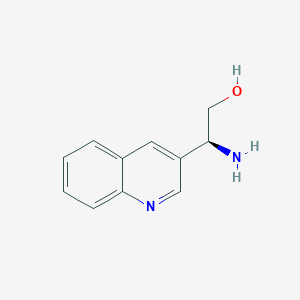
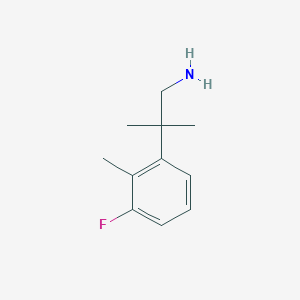

![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
![2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13618396.png)
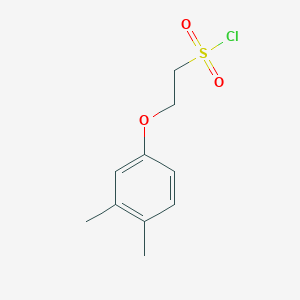

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)


